sulfanium bromide CAS No. 647843-18-3](/img/structure/B12605756.png)
[(4-Cyanophenyl)methyl](diethyl)sulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanophenyl)methylsulfanium bromide is an organosulfur compound with the chemical formula C12H16NS·Br It is a sulfonium salt where the central sulfur atom is bonded to three organic substituents: a 4-cyanophenylmethyl group and two diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methylsulfanium bromide typically involves the reaction of a 4-cyanophenylmethyl halide with diethyl sulfide in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonium salt. The general reaction scheme is as follows:
4-Cyanophenylmethyl halide+Diethyl sulfideBase(4-Cyanophenyl)methylsulfanium halide
The resulting sulfonium halide can then be converted to the bromide salt by treatment with a bromide source, such as sodium bromide.
Industrial Production Methods
Industrial production of (4-Cyanophenyl)methylsulfanium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)methylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonium group can yield thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
(4-Cyanophenyl)methylsulfanium bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)methylsulfanium bromide involves its interaction with nucleophiles and electrophiles. The sulfonium group, being positively charged, can attract nucleophiles, leading to substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Diethylaluminium cyanide: Similar in having a cyanide group and diethyl substituents.
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate: Shares the 4-cyanophenyl group.
Uniqueness
(4-Cyanophenyl)methylsulfanium bromide is unique due to its sulfonium core, which imparts distinct reactivity and stability compared to other organosulfur compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
647843-18-3 |
|---|---|
Molecular Formula |
C12H16BrNS |
Molecular Weight |
286.23 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl-diethylsulfanium;bromide |
InChI |
InChI=1S/C12H16NS.BrH/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12;/h5-8H,3-4,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VKJOBUIKAKEXOW-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](CC)CC1=CC=C(C=C1)C#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


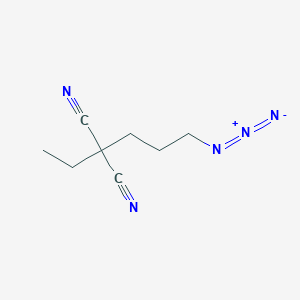
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
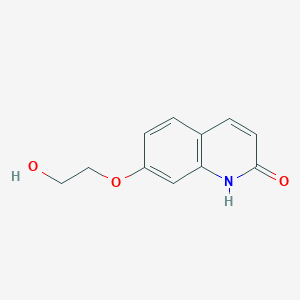
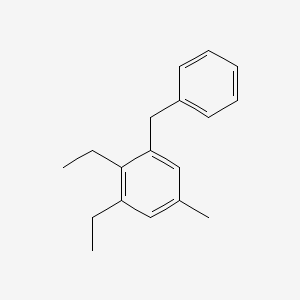
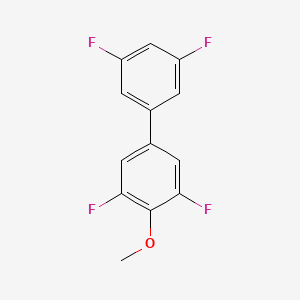


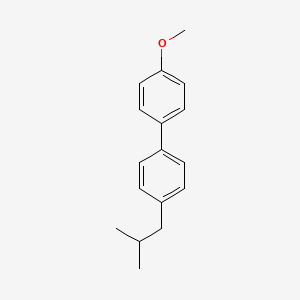
silane](/img/structure/B12605723.png)
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12605730.png)
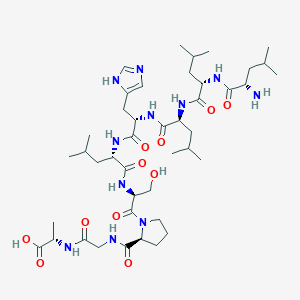
![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)
